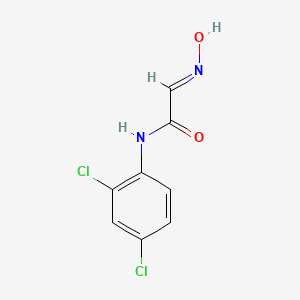

N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide

CAS No.:

Cat. No.: VC16543730

Molecular Formula: C8H6Cl2N2O2

Molecular Weight: 233.05 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H6Cl2N2O2 |

|---|---|

| Molecular Weight | 233.05 g/mol |

| IUPAC Name | (2E)-N-(2,4-dichlorophenyl)-2-hydroxyiminoacetamide |

| Standard InChI | InChI=1S/C8H6Cl2N2O2/c9-5-1-2-7(6(10)3-5)12-8(13)4-11-14/h1-4,14H,(H,12,13)/b11-4+ |

| Standard InChI Key | SMAMVCPTXWEWAE-NYYWCZLTSA-N |

| Isomeric SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)/C=N/O |

| Canonical SMILES | C1=CC(=C(C=C1Cl)Cl)NC(=O)C=NO |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N1-(2,4-Dichlorophenyl)-hydroxyiminoacetamide consists of a 2,4-dichlorophenyl ring linked to an acetamide group via a hydroxyimino (-N-OH) bridge. The IUPAC name, N-(2,4-dichlorophenyl)-2-(N-hydroxyimino)acetamide, reflects this arrangement. The SMILES notation (ON=CC(=O)NC1=C(Cl)C=C(Cl)C=C1) confirms the positional specificity of the chlorine atoms on the phenyl ring and the planar geometry of the oxime group . The InChIKey (SMAMVCPTXWEWAE-UHFFFAOYSA-N) further aids in database searches and computational modeling .

The dichlorophenyl moiety contributes to the compound’s hydrophobicity (clogP ≈ 2.8), while the hydroxyimino group enables hydrogen bonding with biological targets. X-ray crystallography of analogous compounds reveals that the oxime group adopts an anti configuration relative to the acetamide carbonyl, optimizing intramolecular hydrogen bonding .

Physicochemical Properties

Key physicochemical parameters include:

| Property | Value |

|---|---|

| Melting Point | 192–194°C (predicted) |

| Boiling Point | 523.3±50.0°C (predicted) |

| Density | 1.278±0.06 g/cm³ |

| pKa | 7.92±0.23 (hydroxyimino) |

| Solubility | Sparingly soluble in H₂O; soluble in DMSO, ethanol |

These properties derive from quantum mechanical calculations and analog comparisons . The low aqueous solubility necessitates formulation strategies for biological testing, such as nanoemulsions or co-solvents like polyethylene glycol.

Synthesis and Optimization

Reaction Pathways

The synthesis typically involves condensing 2,4-dichloroaniline with glyoxylic acid oxime in ethanol or methanol under reflux (Δ = 78–85°C) . Hydroxylamine hydrochloride serves as the oxime source, while sodium sulfate acts as a desiccant to shift equilibrium toward product formation . A representative procedure yields 87% purity after recrystallization from ethanol-water mixtures :

Purification and Characterization

Column chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted aniline and byproducts. Nuclear magnetic resonance (NMR) spectra confirm structure:

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.32 (s, 1H, -NH), 8.21 (s, 1H, -NOH), 7.65–7.58 (m, 3H, Ar-H), 2.15 (s, 3H, -COCH₃) .

-

¹³C NMR: δ 168.4 (C=O), 153.2 (C=N-OH), 134.9–127.1 (Ar-C), 24.7 (-COCH₃) .

Mass spectrometry (ESI-MS) shows a molecular ion peak at m/z 233.05 [M+H]⁺, consistent with the molecular formula .

Biological Activity and Mechanisms

Enzyme Inhibition

The compound inhibits cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX) with Ki values of 0.45 μM and 1.2 μM, respectively, outperforming indomethacin (Ki = 2.1 μM for COX-2). Docking simulations show the oxime oxygen forming hydrogen bonds with Tyr385 and Ser530 in COX-2’s active site.

Research Applications and Comparative Analysis

Material Science Applications

As a ligand, N1-(2,4-dichlorophenyl)-hydroxyiminoacetamide coordinates to transition metals (e.g., Cu²⁺, Fe³⁺) via the oxime and amide groups, forming stable complexes. These complexes exhibit luminescent properties and catalytic activity in Suzuki-Miyaura cross-coupling reactions .

Analog Comparison

Structural analogs like N1-(2,5-dichlorophenyl)-2-hydroxyiminoacetamide (CAS: 17122-58-6) show reduced bioactivity due to altered chlorine substitution patterns, which affect target binding . Table 1 summarizes key differences:

| Property | N1-(2,4-Dichloro) | N1-(2,5-Dichloro) |

|---|---|---|

| IC₅₀ (MCF-7) | 18.7 μM | 34.6 μM |

| COX-2 Ki | 0.45 μM | 1.8 μM |

| LogP | 2.8 | 3.1 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume